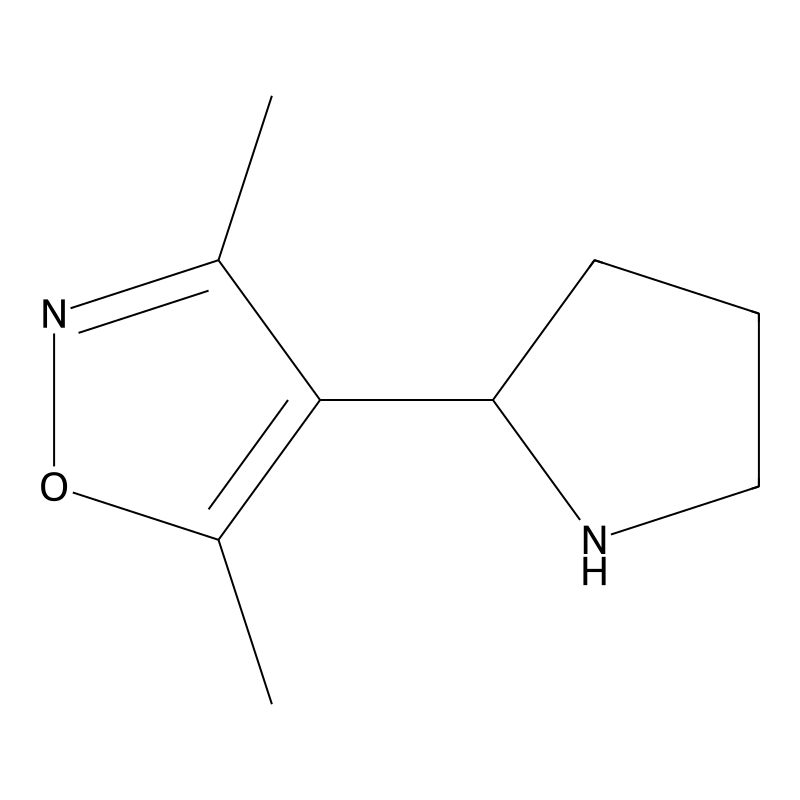

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

Scientific Field: Biochemistry and Proteomics

Application Summary: In proteomics research, 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is utilized as a biochemical tool to study protein interactions and functions. It serves as a molecular probe to elucidate the structure and dynamics of proteins.

Methods of Application: The compound is often used in affinity chromatography and mass spectrometry to isolate and identify proteins from complex biological samples. Parameters like pH, temperature, and solvent composition are meticulously controlled to ensure specificity and efficiency.

Results and Outcomes: The use of this compound has led to the identification of novel protein interactions, providing insights into cellular mechanisms. Quantitative data from mass spectrometry have revealed changes in protein expression levels under various conditions .

Pharmacological Studies

Scientific Field: Pharmacology

Application Summary: In pharmacology, 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is explored for its potential therapeutic properties. It’s studied for its interaction with various biological targets to develop new drugs.

Methods of Application: The compound is screened against a panel of receptors and enzymes to determine its affinity and activity. Dosage, administration route, and pharmacokinetics are key parameters in these studies.

Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is used as a standard or reagent in analytical procedures to quantify or detect the presence of other substances.

Methods of Application: It’s used in calibration curves for quantitative analysis and as a reactant in chemical assays. Instrumental parameters like detector sensitivity and calibration are finely tuned for accurate measurements.

Results and Outcomes: The compound has been effective in improving the accuracy and precision of analytical methods. Statistical analyses of calibration data ensure the reliability of the analytical results .

Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: This compound is integral in the design and development of new medicinal agents. Its structural features make it a key intermediate in the synthesis of drug candidates.

Methods of Application: 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is incorporated into larger molecules to enhance their pharmacological profile. SAR studies are conducted to optimize its incorporation into drug-like molecules.

Chemical Engineering

Scientific Field: Chemical Engineering

Application Summary: In chemical engineering, the compound is involved in process optimization studies to enhance the scalability and sustainability of chemical reactions.

Methods of Application: It’s used in pilot-scale reactions to test the feasibility of industrial-scale production. Parameters like reaction kinetics, thermodynamics, and material flows are analyzed.

Results and Outcomes: Studies have shown that incorporating this compound can lead to more efficient reaction pathways, reducing waste and energy consumption. Process yields and environmental impact assessments are part of the outcome evaluation .

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is a chemical compound with the molecular formula and a unique structure that incorporates both isoxazole and pyrrolidine moieties. The isoxazole ring consists of a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom, while the pyrrolidine portion is a saturated five-membered ring containing four carbon atoms and one nitrogen atom. This compound is notable for its potential biological activity and applications in medicinal chemistry.

There is no current information available regarding the mechanism of action of this compound in biological systems.

- Safety Information Lacking: No data on the toxicity, flammability, or reactivity of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole is available. Due to the presence of a heterocyclic ring, caution should be exercised when handling this compound until more information is available.

Future Research Directions

- Synthesis methods for 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole could be explored.

- Investigation of its physical and chemical properties, including melting point, boiling point, solubility, and stability, would be valuable.

- In-vitro and in-vivo studies could be conducted to assess its potential biological activity and mechanism of action.

- Safety assessments should be conducted to determine its toxicity, flammability, and reactivity.

The synthesis of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole typically involves cycloaddition reactions. One common method includes the reaction of nitrile oxides with alkynes, which can be facilitated by various catalysts. For example, the formation of nitrile oxides from aldoximes followed by their reaction with alkynes leads to the generation of isoxazole derivatives. The reaction conditions can vary, including the use of microwave irradiation to enhance yields and reduce reaction times .

Additionally, this compound can undergo further chemical transformations typical of isoxazoles, such as nucleophilic substitutions or cyclization reactions under specific conditions .

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole has garnered interest for its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. Preliminary studies suggest that compounds with similar structures may exhibit activity against various biological targets, making them candidates for drug development .

Several methods have been reported for synthesizing 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole:

- Nitrile Oxide Method: This involves generating a nitrile oxide from an aldoxime and reacting it with an alkyne in the presence of a suitable catalyst.

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to facilitate the reaction between functionalized alkynes and hydroxylamine derivatives to yield isoxazoles efficiently .

- One-Pot Reactions: Recent advancements include one-pot synthetic routes that streamline the process by combining multiple steps into a single reaction vessel .

The applications of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole are primarily in medicinal chemistry and drug discovery. Its structural features make it a valuable scaffold for developing new pharmaceuticals targeting various diseases. Additionally, isoxazole derivatives are often explored for their potential use as agrochemicals or in materials science due to their unique properties .

Interaction studies involving 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole focus on its binding affinity to specific biological targets. Research indicates that isoxazoles can interact with enzymes or receptors relevant to various therapeutic areas. These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole | Contains an oxadiazole ring | Potentially different biological activities |

| 3-Isopropyl-5-pyrrolidin-2-YLisoxazole | Isopropyl group instead of methyl groups | May exhibit distinct pharmacological properties |

| 3-(Fluoromethyl)pyrrolidine | Fluorinated pyrrolidine | Different electronic properties affecting reactivity |

These compounds differ primarily in their substituents and heterocyclic structures, which can significantly influence their biological activities and applications in drug development.